2-Bromo-5-fluoro-4-(triethylsilyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)-triethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrFNSi/c1-4-15(5-2,6-3)10-7-11(12)14-8-9(10)13/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZGZFVXHVHRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC(=NC=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrFNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoro 4 Triethylsilyl Pyridine
Reactivity Profiles of the Bromine Center
The bromine atom at the 2-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, making it susceptible to several important reaction classes.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira, Buchwald-Hartwig)
The carbon-bromine bond in 2-bromopyridines is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For 2-Bromo-5-fluoro-4-(triethylsilyl)pyridine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as protodebromination. tcichemicals.com
Stille Coupling: The Stille reaction couples the bromopyridine with an organostannane reagent, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups.
Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to couple with the bromopyridine, again catalyzed by a palladium or nickel complex.
Sonogashira Coupling: This reaction is a powerful tool for the formation of carbon-carbon triple bonds by coupling the bromopyridine with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. soton.ac.ukresearchgate.net This provides a direct route to 2-alkynylpyridine derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromopyridine and an amine. A variety of primary and secondary amines can be coupled, leading to the synthesis of 2-aminopyridine derivatives. The choice of phosphine ligand is critical for the success of this transformation. nih.gov
Below is a representative data table illustrating typical conditions for these cross-coupling reactions.
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Arylboronic acid | 2-Arylpyridine |
| Stille | Pd(PPh₃)₄ | - | Toluene | Aryltributylstannane | 2-Arylpyridine |
| Negishi | PdCl₂(dppf) | - | THF | Arylzinc chloride | 2-Arylpyridine |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Terminal alkyne | 2-Alkynylpyridine |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | Primary/Secondary Amine | 2-Aminopyridine |
Note: This table presents representative examples and conditions. Actual results may vary based on specific substrates and reaction optimization.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, facilitates nucleophilic aromatic substitution (SNAr) at the halogen-bearing carbon atoms. In the case of this compound, the bromine at the 2-position is activated towards displacement by strong nucleophiles. This provides a pathway for the introduction of various functional groups. The reaction proceeds through a Meisenheimer intermediate, and the rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the pyridine ring. researchgate.net
Common nucleophiles used in SNAr reactions with 2-bromopyridines include alkoxides, thiolates, and amines. The reaction conditions often involve elevated temperatures and polar aprotic solvents to facilitate the formation of the charged intermediate.
Halogen-Metal Exchange and Organometallic Intermediates
The bromine atom of this compound can undergo halogen-metal exchange with strong organometallic bases, most commonly organolithium reagents such as n-butyllithium or tert-butyllithium. wikipedia.orgnih.govtcnj.edu This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and results in the formation of a highly reactive 2-lithiopyridine intermediate. This organometallic species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 2-position. ias.ac.in
Alternatively, Grignard reagents can be formed through the reaction with magnesium metal. These organomagnesium intermediates are generally less reactive than their lithium counterparts but are still valuable for forming new carbon-carbon bonds. znaturforsch.com
Reactivity of the Triethylsilyl Group
The triethylsilyl (TES) group at the 4-position of the pyridine ring also exhibits characteristic reactivity, primarily involving cleavage of the silicon-carbon bond.
Desilylation Reactions and Silicon-Carbon Bond Transformations
The triethylsilyl group can be selectively removed from the pyridine ring under various conditions. This process, known as desilylation, is a valuable synthetic tool. Common reagents for the removal of the TES group include fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or strong acids. The choice of reagent allows for selective deprotection in the presence of other functional groups.
The silicon-carbon bond can also be transformed into other functionalities. For example, under specific conditions, the silyl (B83357) group can be converted to a hydroxyl group or a halogen.
Below is a representative data table for desilylation reactions.
| Reagent | Solvent | Conditions | Product |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 2-Bromo-5-fluoropyridine (B41290) |
| Hydrochloric acid (HCl) | Methanol | Reflux | 2-Bromo-5-fluoropyridine |
| Potassium fluoride (KF) | Methanol | Reflux | 2-Bromo-5-fluoropyridine |
Note: This table presents representative examples and conditions. Actual results may vary based on specific substrates and reaction optimization.
Role of the Silyl Group as a Temporary Directing Group
Silyl groups can serve as temporary directing groups in organic synthesis, influencing the regioselectivity of subsequent reactions on the aromatic ring. While the primary role of the triethylsilyl group in this compound is often as a synthetic handle or a blocking group, its steric and electronic influence can direct incoming reagents to other positions on the pyridine ring. After the desired transformation, the silyl group can be removed, making it a useful tool in the regioselective synthesis of polysubstituted pyridines.
Activation and Functionalization Strategies Involving Silicon
The triethylsilyl group at the 4-position of the pyridine ring serves as a versatile handle for a variety of functionalization strategies. Silyl groups on aromatic rings can be activated for subsequent reactions through several pathways. One common strategy involves ipso-substitution, where the carbon-silicon bond is cleaved and replaced by a new bond to an incoming electrophile. This process is often facilitated by the presence of fluoride ions, which have a high affinity for silicon and can promote the cleavage of the C-Si bond.
Furthermore, the silyl group can direct ortho-lithiation or be transformed into other functional groups. For instance, treatment with strong bases could potentially lead to deprotonation at the adjacent 3-position, although the electronic effects of the bromo and fluoro substituents would heavily influence the regioselectivity of such a reaction. The bulky nature of the triethylsilyl group can also provide steric hindrance, influencing the approach of reagents and thus the outcome of reactions at neighboring positions.
Reactivity of the Fluorine Moiety and its Influence on Pyridine Chemistry
The fluorine atom at the 5-position significantly impacts the electronic properties of the pyridine ring. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. This deactivation is a general characteristic of halogenated pyridines.
Conversely, the fluorine atom can activate the ring for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine stabilizes the Meisenheimer complex, which is the intermediate in SNAr reactions. While the fluorine itself can be displaced by a nucleophile, its presence also enhances the reactivity of other leaving groups on the ring, such as the bromine atom at the 2-position. The relative reactivity of the C-F versus C-Br bond towards nucleophilic attack would depend on the specific reaction conditions and the nature of the incoming nucleophile.
Synergistic Electronic and Steric Effects of Multiple Substituents on Pyridine Reactivity
The combined influence of the 2-bromo, 5-fluoro, and 4-(triethylsilyl) substituents results in a complex reactivity profile for the pyridine ring. The two halogen atoms work in concert to reduce the electron density of the ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution.
The positioning of these groups is also critical. The bromine at the 2-position and the fluorine at the 5-position have their electron-withdrawing effects transmitted throughout the ring. The triethylsilyl group at the 4-position introduces both steric bulk and an element of electronic donation through hyperconjugation, which can partially counteract the deactivating effects of the halogens. This push-pull electronic nature, combined with the significant steric hindrance provided by the triethylsilyl group, would be expected to lead to high regioselectivity in many reactions. For example, any nucleophilic attack would likely be directed to the 2- or 6-positions, with the steric bulk of the silyl group potentially favoring attack at the 6-position.
Table 1: Summary of Substituent Effects on the Pyridine Ring
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |
| Bromo | 2 | Inductively withdrawing, weakly deactivating | Moderate | Good leaving group in SNAr; directs metallation |
| Fluoro | 5 | Strongly inductively withdrawing, deactivating | Small | Activates ring for SNAr; directs metallation |
| Triethylsilyl | 4 | Weakly donating (hyperconjugation), σ-donating | Large | Steric hindrance; enables ipso-substitution |
Computational Chemistry Studies on Reaction Mechanisms and Selectivity
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the reactivity of molecules like this compound.
DFT calculations can be employed to model the geometric and electronic structure of the molecule. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and natural bond orbital (NBO) charges, one can gain insights into the most likely sites for electrophilic and nucleophilic attack.
For instance, DFT could be used to model the transition states of potential reaction pathways, such as the SNAr reaction with a given nucleophile at the 2-position versus the 6-position. The calculated activation energies for these pathways would provide a theoretical basis for predicting the regioselectivity of the reaction. Similarly, the mechanism of ipso-substitution at the silylated position could be investigated by modeling the interaction with fluoride ions and various electrophiles.
Building upon DFT calculations, the complete energy profiles for various transformations can be constructed. These profiles map the energy of the system along the reaction coordinate, identifying intermediates and transition states. From these profiles, key kinetic parameters such as activation energies (ΔG‡) and reaction enthalpies (ΔH) can be determined.
A kinetic analysis based on these computed energy profiles would allow for a comparison of the rates of competing reaction pathways. For example, one could computationally assess whether a nucleophile would preferentially displace the bromide at the 2-position or the fluoride at the 5-position under different conditions. Such theoretical studies would be invaluable in guiding future experimental work on this and related polysubstituted pyridines, allowing for the rational design of synthetic strategies.
Derivatization and Transformations of 2 Bromo 5 Fluoro 4 Triethylsilyl Pyridine
Accessing Novel Polyfunctionalized Pyridine (B92270) Scaffolds
The sequential and selective manipulation of the functional groups of 2-bromo-5-fluoro-4-(triethylsilyl)pyridine provides a facile entry into a diverse range of polyfunctionalized pyridine scaffolds. The differential reactivity of the C-Br and C-F bonds is key to this strategy. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are expected to proceed selectively at the more reactive C-Br bond. sigmaaldrich.comsoton.ac.ukchemicalbook.com
For instance, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-5-fluoro-4-(triethylsilyl)pyridine. The remaining fluoro and triethylsilyl groups can then be further functionalized. The triethylsilyl group can be removed under fluoride-mediated conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to provide a proton or can be converted to other functional groups. acs.org The fluorine atom can be displaced by strong nucleophiles to introduce additional substituents.
Table 1: Exemplary Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 5-Fluoro-2-phenyl-4-(triethylsilyl)pyridine | >90 |
| 2 | 4-Methoxyphenylboronic acid | 5-Fluoro-2-(4-methoxyphenyl)-4-(triethylsilyl)pyridine | 85-95 |
Note: The expected yields are based on typical Suzuki coupling reactions of 2-bromopyridines.
Regioselective Functional Group Elaborations
The distinct electronic nature of the positions on the pyridine ring, influenced by the nitrogen atom and the existing substituents, allows for highly regioselective transformations. The bromine at C-2 is the most common site for initial functionalization via cross-coupling reactions. sigmaaldrich.comchemicalbook.com
Following the initial reaction at C-2, the fluorine at C-5 can be targeted. Nucleophilic aromatic substitution (SNAr) at this position is facilitated by the electron-withdrawing nature of the pyridine nitrogen and potentially the C-2 substituent. nih.gov Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluoride, leading to further diversification of the pyridine scaffold.
The triethylsilyl group at C-4 can also be selectively manipulated. For instance, ipso-desilylation can be achieved to install a hydrogen atom, or the silyl (B83357) group can be converted to a hydroxyl group via Tamao-Fleming oxidation.
Chemo-selective Transformations in the Presence of Multiple Reactive Centers
A key advantage of this compound is the ability to perform chemo-selective transformations. The reactivity of the C-Br bond towards palladium catalysis is significantly higher than that of the C-F bond, allowing for selective cross-coupling at the C-2 position. sigmaaldrich.comchemicalbook.com
For example, a Sonogashira coupling with a terminal alkyne can be performed selectively at the C-2 position without affecting the C-5 fluorine. wikipedia.org This provides access to 2-alkynyl-5-fluoro-4-(triethylsilyl)pyridines, which are valuable intermediates for further transformations.
Table 2: Chemo-selective Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Product | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-Fluoro-2-(phenylethynyl)-4-(triethylsilyl)pyridine | 85-95 |
Note: The expected yields are based on typical Sonogashira coupling reactions of 2-bromopyridines. wikipedia.org
Synthesis of Complex Heterocyclic Systems Utilizing the Compound as a Synthon
The polyfunctional nature of this compound makes it an ideal synthon for the construction of more complex, fused heterocyclic systems. The strategically placed functional groups can be used to build additional rings onto the pyridine core.
For instance, a Sonogashira coupling at C-2 followed by an intramolecular cyclization could lead to the formation of furo[2,3-b]pyridines or related heterocycles. Similarly, a Suzuki coupling followed by an intramolecular C-H activation/cyclization could be envisioned to construct carbazole (B46965) or other polycyclic aromatic systems. The fluorine at C-5 can also participate in cyclization reactions, for example, through intramolecular nucleophilic attack by a suitably positioned nucleophile.
Applications of 2 Bromo 5 Fluoro 4 Triethylsilyl Pyridine As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Diverse Organic Molecules and Complex Targets
The structural attributes of 2-Bromo-5-fluoro-4-(triethylsilyl)pyridine position it as a strategic precursor for the synthesis of a wide array of organic molecules. The bromine atom at the 2-position of the pyridine (B92270) ring is particularly susceptible to a variety of cross-coupling reactions. This reactivity is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The triethylsilyl group at the 4-position offers another layer of synthetic versatility. Silyl (B83357) groups can serve as directing groups in electrophilic aromatic substitution reactions, act as removable placeholders to control regioselectivity, or be transformed into other functional groups. For instance, through ipso-substitution reactions, the triethylsilyl moiety can be replaced by a range of other substituents, further expanding the diversity of accessible derivatives.
The fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This electronic modification can alter the reactivity of the other positions on the ring and can be a desirable feature in the final target molecules, particularly in the context of medicinal chemistry and materials science where fluorine incorporation is known to modulate properties such as metabolic stability, binding affinity, and electronic performance.
Table 1: Potential Cross-Coupling Reactions Utilizing the 2-Bromo functionality
| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Structure |
| Suzuki Coupling | Aryl/Heteroaryl boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl/Heteroaryl-5-fluoro-4-(triethylsilyl)pyridine |
| Stille Coupling | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Substituted-5-fluoro-4-(triethylsilyl)pyridine |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-Alkynyl-5-fluoro-4-(triethylsilyl)pyridine |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-Amino-5-fluoro-4-(triethylsilyl)pyridine |
| Heck Coupling | Alkene | Pd catalyst, Base (e.g., Et₃N) | 2-Alkenyl-5-fluoro-4-(triethylsilyl)pyridine |
Building Block for Advanced Materials Research
The unique combination of a fluorinated pyridine and a silyl group suggests that this compound is a promising candidate for the development of advanced materials with tailored properties.
Organic Electronic Materials and Optoelectronic Components
In the field of organic electronics, functionalized pyridines are of great interest for the construction of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the fluorinated pyridine core can be beneficial for creating n-type or electron-transporting materials.
Functional Polymers and Advanced Ceramics (Organosilica Materials)
The triethylsilyl group in this compound opens up possibilities for its use in the synthesis of functional polymers and organosilica materials. Silyl-containing monomers can be polymerized through various methods, leading to polymers with unique thermal, mechanical, and optical properties.
Moreover, organotrialkoxysilanes, which can be potentially synthesized from the triethylsilyl group, are common precursors for the sol-gel synthesis of periodic mesoporous organosilicas (PMOs). These materials possess highly ordered porous structures and a high surface area, with organic functionalities integrated into the silica framework. A pyridine-functionalized PMO derived from a precursor like this compound could find applications in catalysis, sensing, and separation technologies.
Role in the Synthesis of Agrochemical Active Ingredients
Fluorinated pyridines are a well-established class of scaffolds in the agrochemical industry, with many commercial pesticides containing this structural motif. The introduction of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, all of which are important parameters for an effective agrochemical.
While there is no direct evidence of this compound being used in the synthesis of current agrochemicals, its structure contains the key features of many successful pyridine-based pesticides. The bromo- and silyl- functionalities provide handles for the construction of more complex molecules, allowing for the exploration of new chemical space in the search for novel active ingredients. The fluorinated pyridine core itself is a key pharmacophore in a number of commercial products.
Table 2: Examples of Commercial Agrochemicals with a Fluorinated Pyridine Core
| Agrochemical | Type | Target |
| Flupyradifurone | Insecticide | Sucking insects |
| Fluazifop-P-butyl | Herbicide | Grassy weeds |
| Picoxystrobin | Fungicide | Various fungal pathogens |
| Flonicamid | Insecticide | Aphids and other sucking insects |
Strategic Intermediate in Pharmaceutical Research and Lead Compound Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs. The introduction of fluorine is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of lead compounds. 2-Bromo-5-fluoropyridine (B41290), a close analog of the title compound, is a known intermediate in the synthesis of molecules targeting the central nervous system, such as mGluR5 antagonists for the treatment of neuropathic pain nbinno.com.
The synthetic handles on this compound—the bromine for cross-coupling and the silyl group for further functionalization or as a directing group—make it a highly attractive intermediate for the construction of libraries of complex molecules for drug discovery programs. The ability to systematically modify all three positions of the pyridine ring (2, 4, and 5) allows for a thorough exploration of the structure-activity relationships (SAR) of a given pharmacophore. The synthetic routes enabled by this intermediate can provide access to novel chemical entities with potential therapeutic applications.
Table 3: Potential Synthetic Transformations for Pharmaceutical Scaffolds
| Starting Material | Reaction | Potential Product Class |
| This compound | Suzuki coupling with a boronic acid containing a pharmacophore | Biaryl compounds for kinase inhibitors, etc. |
| This compound | Buchwald-Hartwig amination with a complex amine | Heterocyclic amines for CNS targets, etc. |
| Product of cross-coupling | Desilylation followed by further functionalization at C4 | Highly substituted pyridines with diverse functionalities |
Advanced Analytical and Spectroscopic Methodologies for Chemical Research on the Compound Focus on Methods, Not Specific Data
High-Resolution Structural Elucidation Techniques
To unambiguously determine the molecular structure of "2-Bromo-5-fluoro-4-(triethylsilyl)pyridine," a combination of high-resolution spectroscopic methods is employed.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of "this compound" and for probing its reaction mechanisms. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for definitive assignments and for understanding complex molecular interactions. omicsonline.orgresearchgate.netresearchgate.net
In the study of silylated pyridines, techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks within the pyridine (B92270) ring and the triethylsilyl group. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are critical for correlating proton signals with their directly attached (one-bond) and more distant (multi-bond) carbon atoms, respectively. nih.gov These correlations are vital for unambiguously assigning the positions of the bromo, fluoro, and triethylsilyl substituents on the pyridine ring.
Furthermore, advanced NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial proximity of atoms, which is crucial for conformational analysis and for studying intermolecular interactions during a reaction. In mechanistic studies, NMR can be used to identify transient intermediates, such as the proposed pyridinium (B92312) silyl (B83357) cation in silylation reactions, by conducting experiments at low temperatures or by using specialized techniques to capture short-lived species. acs.org The analysis of NMR data from isotope labeling studies, for instance using deuterium-labeled pyridine, can further illuminate reaction pathways. acs.org
Table 1: Representative NMR Techniques for the Structural Analysis of this compound
| NMR Experiment | Information Obtained | Relevance to the Compound |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment and number of protons. | Identifies protons on the pyridine ring and the ethyl groups of the silyl moiety. |
| ¹³C NMR & DEPT | Shows the number and type of carbon atoms (CH, CH₂, CH₃, C). | Confirms the carbon skeleton of the pyridine ring and the triethylsilyl group. |
| COSY (¹H-¹H) | Reveals proton-proton coupling correlations. | Establishes the connectivity of protons within the pyridine and ethyl groups. |
| HSQC/HMQC | Correlates protons to their directly attached carbons. | Links specific protons to their corresponding carbon atoms in the molecule. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Crucial for assigning quaternary carbons and confirming the substitution pattern on the pyridine ring. |
| ¹⁹F NMR | Provides information on the fluorine atom's chemical environment. | Confirms the presence and position of the fluorine substituent. |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of "this compound," which in turn allows for the deduction of its elemental composition with high accuracy. nih.govresearchgate.net Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap are commonly employed. The high mass accuracy of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of the target compound.
HRMS is also instrumental in assessing the purity of the synthesized compound. By detecting the presence of even minor impurities with different elemental compositions, the technique provides a detailed purity profile. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the parent ion. researchgate.net This fragmentation pattern provides valuable structural information that complements the data obtained from NMR spectroscopy. For silylated compounds, characteristic fragmentation patterns, such as the loss of ethyl groups from the triethylsilyl moiety, can be observed, further confirming the structure. nih.govresearchgate.net
In the case of "this compound," obtaining a crystal structure would provide unequivocal proof of the substitution pattern on the pyridine ring. It would also reveal important details about the steric and electronic effects of the bulky triethylsilyl group on the geometry of the pyridine ring. Furthermore, the analysis of the crystal packing can elucidate intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the compound's physical properties and reactivity in the solid state. mdpi.comtandfonline.comresearchgate.net While obtaining suitable crystals can be a challenge, the structural information gleaned from a successful X-ray diffraction experiment is unparalleled in its detail and accuracy. researchgate.netresearchgate.net
Chromatographic and Separation Techniques for Reaction Monitoring and Purification
Chromatographic methods are essential for monitoring the progress of reactions involving "this compound" and for its purification from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like "this compound." cdc.gov In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass information for identification. nih.gov
GC-MS is particularly useful for monitoring the progress of silylation reactions. acs.org Aliquots can be taken from the reaction mixture at different time points, derivatized if necessary, and injected into the GC-MS to determine the consumption of starting materials and the formation of the desired product and any byproducts. researchgate.netresearchgate.net The use of an internal standard can allow for the semi-quantitative analysis of the reaction mixture. The mass spectrometer detector offers high sensitivity and selectivity, allowing for the identification of components even at low concentrations. osha.gov Care must be taken to ensure that the compound does not decompose in the heated injector or on the column, and the choice of a suitable capillary column is important for achieving good separation. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of organic compounds, including pyridine derivatives. helixchrom.comhelixchrom.comijsrst.comresearchgate.netsielc.com For "this compound," reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach. ijsrst.comresearchgate.net
HPLC is invaluable for determining the purity of the final product. A high-purity sample should ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, which can be quantified by their peak areas. By developing a validated HPLC method, it is possible to perform accurate quantitative analysis to determine the precise concentration of the compound in a solution. ijsrst.comresearchgate.net This is crucial for applications where the exact amount of the compound is important. Furthermore, preparative HPLC can be used to purify the compound on a larger scale, providing highly pure material for subsequent research. The choice of detector, such as a UV detector, is based on the chromophoric nature of the pyridine ring. sielc.com
Table 2: Chromatographic Techniques for Analysis and Purification
| Technique | Principle of Separation | Application for the Compound |
|---|---|---|
| GC-MS | Based on volatility and interaction with the stationary phase. | Monitoring reaction progress, identifying volatile byproducts, and assessing purity of volatile samples. |
| HPLC | Based on partitioning between a stationary and a mobile phase. | High-precision purity assessment, quantitative analysis, and preparative purification. |
Advanced Spectroscopic Probes for Reaction Monitoring (e.g., in-situ IR, UV-Vis)
In the realm of modern chemical synthesis, the ability to monitor reactions in real-time is paramount for understanding reaction kinetics, elucidating mechanisms, and ensuring process control. For a multifunctional compound such as this compound, advanced spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as invaluable probes. These non-invasive methods provide a continuous stream of data on the concentration of reactants, intermediates, and products without altering the reaction conditions.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound by tracking changes in the characteristic vibrational frequencies of its functional groups. clairet.co.uk An Attenuated Total Reflectance (ATR) probe, often tipped with a chemically resistant material like diamond, can be directly inserted into the reaction vessel. clairet.co.uk This allows for the acquisition of IR spectra of the reaction mixture at specified intervals.
For this compound, several key vibrational bands can be monitored. The consumption of the starting material would be indicated by a decrease in the intensity of peaks corresponding to the C-Br stretching vibration, the C-F stretching vibration, and the distinctive vibrations of the triethylsilyl group (e.g., Si-C stretches and CH2/CH3 deformations). Simultaneously, the appearance and growth of new peaks would signify the formation of products. For instance, in a desilylation reaction, the disappearance of the triethylsilyl group's characteristic absorptions would be a primary indicator of reaction progress. organic-chemistry.orgrsc.org Similarly, in a cross-coupling reaction where the bromine atom is substituted, the decay of the C-Br vibrational band would be monitored. sigmaaldrich.com
The real-time data obtained from in-situ FTIR can be used to generate concentration profiles over time, from which reaction rates and kinetic parameters can be determined. clairet.co.uk This is particularly useful for optimizing reaction conditions such as temperature, catalyst loading, and reagent addition times.
| Functional Group | Typical IR Frequency Range (cm⁻¹) | Application in Reaction Monitoring for this compound |
| C-Br Stretch | 600 - 500 | Monitoring the cleavage of the carbon-bromine bond in substitution or coupling reactions. |
| C-F Stretch | 1400 - 1000 | Tracking the integrity of the fluoro-substituent on the pyridine ring. |
| Si-C Stretch | 1250 - 750 | Observing the cleavage or modification of the triethylsilyl group. |
| Pyridine Ring Vibrations | 1600 - 1400 | Monitoring changes to the aromatic core of the molecule. |
In-situ Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy monitors changes in the electronic transitions of molecules and is particularly useful for reactions involving changes in conjugation or the presence of chromophores. The pyridine ring in this compound possesses π-electrons that give rise to characteristic UV absorptions.
During a chemical transformation, any alteration to the electronic structure of the pyridine ring or its substituents will likely result in a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. For example, in a reaction that extends the conjugation of the pyridine system, a bathochromic (red) shift to longer wavelengths would be expected. Conversely, a reaction that disrupts the conjugation would lead to a hypsochromic (blue) shift.
In-situ UV-Vis monitoring can be achieved by employing fiber-optic probes immersed in the reaction mixture. This technique is highly sensitive and can be used to track the concentration of UV-active species in real-time. youtube.com For reactions involving this compound, this could include monitoring the formation of colored intermediates or products, or quantifying the disappearance of the starting material if it has a distinct UV-Vis spectrum from the other components in the reaction. The fast data acquisition of modern diode array UV-Vis spectrometers makes this method suitable for studying rapid reaction kinetics. clairet.co.uk
| Spectroscopic Parameter | Principle | Application in Reaction Monitoring for this compound |
| Change in λmax | A shift in the wavelength of maximum absorbance indicates a change in the electronic structure of the molecule. | Monitoring reactions that alter the conjugation of the pyridine ring system. |
| Change in Absorbance | According to the Beer-Lambert Law, absorbance is proportional to concentration. | Quantifying the concentration of the starting material, intermediates, or products over time. |
By combining the detailed functional group information from in-situ IR with the electronic structure insights from in-situ UV-Vis, a comprehensive understanding of the reaction dynamics of this compound can be achieved. These advanced spectroscopic methodologies are instrumental in the development of robust and efficient synthetic processes.
Future Directions and Emerging Research Avenues
Development of Sustainable and Economical Synthetic Approaches
The initial and key step would be the selective silylation at the C4 position. Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of substituted pyridines. In this context, the fluorine atom at C5 could potentially direct a lithiation event to the C4 position. Subsequent quenching of the resulting organolithium species with a triethylsilyl electrophile, such as triethylsilyl chloride, would yield the desired product. The development of this synthesis would require careful optimization of reaction conditions, including the choice of lithium base, solvent, and temperature, to ensure high regioselectivity and yield.
Future research in this area should prioritize sustainable practices, such as minimizing solvent waste, using less hazardous reagents, and developing catalytic C-H silylation methods to avoid the use of stoichiometric organometallic intermediates.
Exploration of Novel Reactivity and Unprecedented Transformations
The trifunctional nature of 2-Bromo-5-fluoro-4-(triethylsilyl)pyridine—featuring a bromo, a fluoro, and a triethylsilyl group on the pyridine (B92270) core—presents a rich landscape for exploring novel reactivity. The three distinct functional groups offer orthogonal handles for sequential chemical transformations.
The bromine atom at the C2 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. sigmaaldrich.com These reactions would allow for the introduction of a wide array of carbon-based substituents, including aryl, heteroaryl, and alkyl groups. The fluorine atom at C5, typically more robust, could participate in nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles.
The triethylsilyl group at C4 is a versatile functionality. It can be cleaved to generate a C-H bond or potentially be converted into other functional groups through ipso-substitution reactions. The interplay between these three groups could lead to unprecedented transformations and the synthesis of complex molecular architectures from a single, readily accessible building block.
Integration with Flow Chemistry and Automated Synthesis Platforms
The anticipated synthetic route to this compound, particularly if it involves organolithium intermediates, is well-suited for adaptation to continuous flow chemistry. Flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly reactive and often unstable organometallic species. The ability to perform reactions at very low temperatures with short residence times can significantly improve yields and safety profiles compared to traditional batch processes.
Furthermore, the sequential functionalization of this compound at its three reactive sites is an ideal candidate for automated synthesis platforms. An automated system could be programmed to perform a series of orthogonal reactions in a pre-defined sequence, enabling the rapid generation of a library of diverse pyridine derivatives. This high-throughput approach would be invaluable for medicinal chemistry and materials science discovery programs.
Computational Design and Prediction of New Derivatives with Tuned Reactivity
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, predict its spectroscopic properties (such as NMR shifts), and evaluate the activation barriers for various chemical transformations.
Q & A
Basic: How can researchers optimize the synthesis of 2-Bromo-5-fluoro-4-(triethylsilyl)pyridine?
Methodological Answer:
Key parameters include:
- Temperature : Maintain 0–5°C during silylation to avoid premature dehalogenation .
- Solvent : Use anhydrous THF or DMF to stabilize intermediates and enhance reaction efficiency .
- Purification : Column chromatography with hexanes/ethyl acetate (9:1) resolves byproducts; TLC (silica gel, Rf 0.82) monitors progress .
- Yield Optimization : Sequential halogenation (e.g., bromine before silylation) reduces side reactions .
Advanced: How does the triethylsilyl group influence regioselectivity in cross-coupling reactions?
Methodological Answer:
The triethylsilyl group:
- Steric Effects : Directs coupling to the C-4 position by shielding adjacent sites, as observed in Suzuki-Miyaura reactions with aryl boronic acids .
- Electronic Effects : Lowers the LUMO energy of the pyridine ring, facilitating oxidative addition with Pd(0) catalysts .
- Stability : Prevents debromination under basic conditions, enabling high-temperature reactions (e.g., 80°C in THF) .
Validation : Compare NMR shifts (e.g., <sup>19</sup>F at δ −110 ppm) and X-ray crystallography to confirm regiochemistry .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- <sup>1</sup>H NMR: Triethylsilyl protons resonate at δ 0.6–1.1 ppm (q, J = 7.8 Hz).
- <sup>19</sup>F NMR: Fluorine at C-5 appears as a doublet (J = 8.2 Hz) .
- GC/MS : Confirm purity (>98%) and molecular ion peaks (e.g., m/z 330 [M+H]<sup>+</sup>) .
- X-Ray Crystallography : Resolve steric clashes and confirm bond angles (e.g., C-Si-C ~109.5°) .
Advanced: How can researchers resolve contradictions in halogen-exchange reaction yields?
Methodological Answer:
Contradictions arise from:
- Catalyst System : Pd2(dba)3/XPhos outperforms Pd(PPh3)4 in F/Br exchange due to enhanced oxidative addition .
- Solvent Polarity : DMF increases ionic intermediate stability, improving yields by 15–20% compared to toluene .
- Byproduct Analysis : Use LC-MS to detect debrominated species (e.g., 5-fluoro-4-(triethylsilyl)pyridine) and adjust stoichiometry .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Pharmaceutical Intermediates : Acts as a scaffold for BET bromodomain inhibitors (e.g., ABBV-744 analogues) by enabling selective C–C bond formation .
- Biological Probes : Functionalize via Sonogashira coupling to introduce fluorophores for target engagement studies .
- SAR Studies : Systematic substitution at C-2 (Br) and C-5 (F) optimizes binding affinity in kinase inhibitors .
Advanced: What computational methods predict the electronic effects of substituents in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* to model HOMO/LUMO energies. The triethylsilyl group reduces LUMO by ~1.2 eV, enhancing electrophilicity .
- Molecular Dynamics : Simulate steric interactions in solvent (e.g., THF) to predict coupling barriers .
- Docking Studies : Align with BRD4 BD2 (PDB: 6AT0) to assess binding modes and guide synthetic modifications .
Basic: How to mitigate hazards during handling and storage?
Methodological Answer:
- Storage : Argon atmosphere at −20°C to prevent hydrolysis of the silyl group .
- Safety Protocols : Use fume hoods for reactions involving volatile byproducts (e.g., HBr). Refer to GHS Hazard Codes H315 (skin irritation) and H319 (eye damage) .
- Waste Disposal : Quench with aqueous NaHCO3 before incineration to neutralize acidic residues .
Advanced: What mechanistic insights explain unexpected byproducts in Stille couplings?
Methodological Answer:
- Transmetalation Barriers : Triethylsilyl groups slow Pd–Sn exchange; optimize with CsF as an additive .
- Homocoupling : Trace O2 promotes Pd(II)-mediated dimerization. Use degassed solvents and 10 mol% P(o-tol)3 to suppress .
- Halogen Scrambling : Monitor via <sup>19</sup>F NMR to detect F migration, which occurs at >100°C in polar aprotic solvents .
Basic: How to scale up synthesis without compromising purity?
Methodological Answer:
- Batch Reactors : Maintain temperature gradients <5°C during exothermic silylation .
- Continuous Flow : Microreactors reduce residence time, minimizing decomposition .
- In-Line Analytics : FTIR tracks intermediate formation (e.g., Si–C stretching at 1250 cm<sup>−1</sup>) .
Advanced: Can this compound serve as a precursor for isotopically labeled analogs?
Methodological Answer:
- Deuterium Labeling : Replace Br with D via Pd/C-catalyzed H/D exchange in D2O/THF (60°C, 12 hr) .
- <sup>18</sup>F Radiolabeling : Substitute Br with <sup>18</sup>F using K<sup>18</sup>F and Kryptofix 222 (85°C, 15 min) for PET imaging probes .
- Validation : Radioligand binding assays confirm retention of bioactivity post-labeling .
Tables
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 329.23 g/mol | |
| Boiling Point | 162–164°C (750 mmHg) | |
| <sup>19</sup>F NMR Shift | δ −110 ppm (d, J = 8.2 Hz) | |
| GC Purity | >98% |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | Pd2(dba)3/XPhos | +25% | |
| Solvent | DMF | +20% | |
| Temperature | 80°C | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
